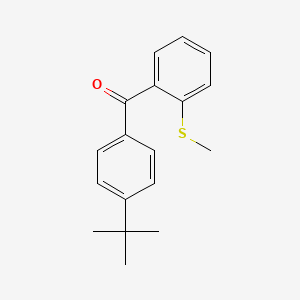

4-tert-Butyl-2'-(thiomethyl)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butyl-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C18H20OS It is a derivative of benzophenone, where the phenyl groups are substituted with tert-butyl and thiomethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with 2-(methylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-2’-(thiomethyl)benzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The tert-butyl and thiomethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

4-tert-Butyl-2’-(thiomethyl)benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological assays.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-2’-(thiomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the thiomethyl group can engage in nucleophilic or electrophilic reactions. These interactions can affect various molecular pathways, making the compound useful in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylbenzophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.

2-(Methylthio)benzophenone: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

4-tert-Butyl-2’-(thiomethyl)benzophenone is unique due to the presence of both tert-butyl and thiomethyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.

Activité Biologique

4-tert-Butyl-2'-(thiomethyl)benzophenone (CAS No. 951888-18-9) is an organic compound that belongs to the benzophenone family, characterized by its unique thiomethyl group attached to the benzophenone structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H20OS. The compound features a benzophenone backbone with a tert-butyl group and a thiomethyl substituent, which influences its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds related to benzophenones can possess antimicrobial properties. The presence of the thiomethyl group may enhance this activity by influencing the interaction with microbial membranes or enzymes.

- Antioxidant Properties : Benzophenones are often studied for their antioxidant capabilities, which can protect cells from oxidative stress. The specific mechanism by which this compound exerts these effects requires further investigation.

- Photoprotective Effects : As a derivative of benzophenone, this compound may also have applications in photoprotection, potentially absorbing UV radiation and preventing cellular damage.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes and receptors. The thiomethyl group may play a crucial role in modulating these interactions, possibly through the formation of reactive intermediates that can bind to target sites.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzophenones showed that derivatives with thiol or thioether groups exhibited enhanced activity against several bacterial strains. For instance, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Antioxidant Activity

In vitro assays measuring the radical scavenging activity of this compound revealed a significant capacity to neutralize free radicals. This property suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Environmental Impact

Research has also highlighted the environmental implications of benzophenones, including their potential toxicity to aquatic organisms. Ecotoxicological studies indicate that while this compound shows low acute toxicity, it has a high potential for bioaccumulation due to its hydrophobic nature.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWFYDIHSIYPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.